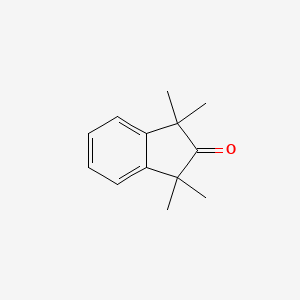

1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one

Description

Historical Evolution of Indanone Chemistry and Synthetic Approaches

The exploration of indanone chemistry dates back over a century, with early reports focusing on the synthesis of the basic 1-indanone (B140024) and 2-indanone (B58226) skeletons. Publications concerning the preparation of 1-indanones first appeared in the 1920s. nih.gov One of the earliest methods for preparing 2-indanone involved the distillation of the calcium salt of o-phenylenediacetic acid. nih.gov

Over the decades, a multitude of synthetic strategies have been developed for the construction of the indanone core. Among the most prominent and widely used methods is the Friedel-Crafts reaction . nih.gov This approach typically involves the intramolecular acylation of a suitably substituted phenylpropionic acid or its corresponding acid chloride. nih.govresearchgate.net The reaction is generally promoted by a Lewis acid, such as aluminum chloride, and proceeds to form the five-membered ring fused to the aromatic nucleus.

Another significant synthetic tool for accessing indanones is the Nazarov cyclization . nih.gov This electrocyclic reaction involves the acid-catalyzed cyclization of a divinyl ketone to a cyclopentenone. By incorporating an aryl group as one of the vinyl substituents, this reaction can be effectively used to construct the indanone framework.

More contemporary methods have introduced transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization, which offer alternative pathways with often milder conditions and improved selectivity. organic-chemistry.org Photochemical reactions have also been employed in the synthesis of certain indanone derivatives. nih.gov

While a specific, detailed synthesis for 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one is not extensively documented in readily available literature, its structure suggests that modifications of these classical methods would be applicable. For instance, a plausible route could involve the Friedel-Crafts cyclization of a precursor molecule containing the requisite quaternary carbon centers.

Structural Characteristics and Chemical Significance of this compound

The defining structural feature of this compound is the presence of two pairs of gem-dimethyl groups at the alpha-positions relative to the carbonyl group. These methyl groups impose significant steric hindrance around the five-membered ring, influencing its conformation and the reactivity of the adjacent ketone. This steric bulk can protect the carbonyl group from nucleophilic attack and can also direct the stereochemical outcome of reactions at this center.

The presence of the tetramethyl substitution also impacts the molecule's physical properties. For instance, it contributes to a higher molecular weight and is expected to increase its lipophilicity compared to the unsubstituted 2-indanone. The melting point of this compound has been reported to be in the range of 74-77 °C. nih.gov

The chemical significance of this particular indanone derivative lies in its potential as a specialized building block in organic synthesis. The sterically encumbered ketone and the quaternary carbon centers can be exploited to create highly congested and structurally unique molecular architectures. The rigidity of the indanone scaffold, combined with the defined spatial arrangement of the methyl groups, makes it a candidate for applications in host-guest chemistry or as a chiral auxiliary after appropriate modifications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5689-12-3 | nih.govrjptonline.org |

| Molecular Formula | C13H16O | rjptonline.orgchemspider.com |

| Molecular Weight | 188.27 g/mol | chemspider.com |

| Melting Point | 74-77 °C | nih.gov |

| Physical Form | Powder | nih.gov |

| InChI Key | KBFUPRLHCWUTGK-UHFFFAOYSA-N | nih.govrjptonline.org |

Current Research Trends and Academic Importance within Organic Synthesis and Materials Science

While specific research applications for this compound are not widely reported, the broader class of indanone derivatives continues to be an active area of investigation in both organic synthesis and materials science.

In the realm of organic synthesis , indanones serve as versatile intermediates for the preparation of a wide array of biologically active molecules. They are precursors to compounds with potential antiviral, anti-inflammatory, analgesic, and anticancer properties. nih.gov The indanone scaffold is also found in ligands developed for neurodegenerative diseases, such as those targeting misfolded α-synuclein aggregates. nih.gov The unique steric environment of this compound could be leveraged to synthesize novel analogs of these bioactive compounds, potentially leading to enhanced selectivity or potency.

In materials science , the indanone core has been incorporated into functional materials. For example, indandione derivatives, which are closely related to indanones, are used as electron acceptors in the design of dyes for solar cells and as photoinitiators for polymerization processes. nih.gov The photochemical reactivity of ketones is a well-established principle, and the rigid framework of the indanone system makes it an interesting platform for studying photochemical reactions. The photochemistry of substituted indanones has been a subject of academic interest, exploring reactions such as Norrish Type I and Type II cleavages and their consequences. The tetramethyl substitution in the title compound would likely influence its photochemical behavior, potentially leading to novel photoreactive materials or photoinitiators with specific properties.

The academic importance of this compound currently lies more in its potential as a research tool rather than in established applications. Its highly substituted and sterically hindered nature makes it an interesting substrate for studying reaction mechanisms, conformational analysis, and the impact of steric bulk on chemical reactivity and physical properties. Further research into the synthesis and reactivity of this compound could unlock its potential for creating novel molecules and materials.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethylinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFUPRLHCWUTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C1=O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205411 | |

| Record name | 1,1,3,3-Tetramethyl-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-12-3 | |

| Record name | 1,1,3,3-Tetramethyl-2-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetramethyl-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1,3,3 Tetramethyl 1,3 Dihydro 2h Inden 2 One and Precursors

Retrosynthetic Analysis and Key Disconnections in the Compound's Synthesis

A logical retrosynthetic analysis of 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one points to an intramolecular Friedel-Crafts acylation as the key bond-forming step to construct the indanone core. nih.govd-nb.infobeilstein-journals.org This strategy is a well-established method for the synthesis of cyclic ketones fused to an aromatic ring. masterorganicchemistry.comresearchgate.netchemistrysteps.com

The primary disconnection is made at the C4-C(O) bond, which simplifies the target molecule to a precursor acyl chloride, namely 3,3-dimethyl-4-phenylpentanoyl chloride. This precursor already contains the necessary carbon framework, including the gem-dimethyl groups that pose a significant steric challenge. This acyl chloride can be conceptually derived from its corresponding carboxylic acid, 3,3-dimethyl-4-phenylpentanoic acid.

Further disconnection of the precursor carboxylic acid at the C3-C4 bond reveals two potential starting materials: a nucleophilic source for the gem-dimethyl acetic acid moiety and an electrophilic source for the 2-phenylpropane (cumene) fragment. This retrosynthetic pathway highlights the importance of constructing a sterically demanding quaternary carbon center adjacent to a tertiary carbon.

Catalytic Strategies for Indanone Ring Formation

Modern synthetic chemistry offers a diverse toolkit of catalytic methods for the formation of indanone rings. These strategies often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Rhodium, Palladium, Nickel, Gold Catalysis)

Transition metal catalysis has become indispensable in the synthesis of complex organic molecules, including indanone derivatives. rsc.org Various metals have been employed to catalyze the cyclization reactions leading to the indanone core.

Rhodium (Rh): Rhodium catalysts have been effectively used in the asymmetric cyclization of chalcone (B49325) derivatives to produce chiral 3-aryl-1-indanones. organic-chemistry.org Rhodium-catalyzed tandem carborhodium/cyclization pathways have also been developed for the synthesis of 2,3-substituted indanones under mild, aqueous conditions, demonstrating the versatility of this metal. organic-chemistry.org

Palladium (Pd): Palladium-catalyzed reactions, such as carbonylative cyclization of unsaturated aryl iodides, are powerful methods for constructing the indanone skeleton. organic-chemistry.org

Nickel (Ni): Nickel-catalyzed reductive cyclization of enones has proven to be an effective method for generating indanones with high enantiomeric induction. organic-chemistry.org

Gold (Au): Gold catalysis has been shown to be effective in intramolecular C-H insertion reactions of specific intermediates, leading to the formation of the indanone ring. acs.org

These transition metal-catalyzed methods offer pathways to substituted indanones, and their principles could be adapted for the synthesis of sterically hindered systems like this compound, potentially through intramolecular C-H activation or related cyclization strategies.

Table 1: Overview of Transition Metal-Catalyzed Indanone Syntheses

| Catalyst Type | Reaction Type | Substrate Example | Product Type | Reference |

| Rhodium | Asymmetric Intramolecular 1,4-Addition | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | organic-chemistry.org |

| Rhodium | Tandem Carborhodium/Cyclization | Arylboronic acids and internal alkynes | 2,3-Disubstituted indanones | organic-chemistry.org |

| Palladium | Carbonylative Cyclization | Unsaturated aryl iodides | Substituted indanones | organic-chemistry.org |

| Nickel | Reductive Cyclization | Enones | Enantioenriched indanones | organic-chemistry.org |

| Gold | Intramolecular C-H Insertion | o-Ethynylanisoles | Substituted indanones | acs.org |

Organocatalytic and Acid/Base-Mediated Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. rsc.orgnih.gov In the context of indanone synthesis, chiral amines and other small organic molecules can catalyze cascade reactions to form highly functionalized and enantioenriched indanone frameworks. researchgate.netnih.gov For instance, L-proline, an environmentally benign catalyst, has been used for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org

Acid-mediated approaches, particularly intramolecular Friedel-Crafts acylations, remain a cornerstone of indanone synthesis. nih.govd-nb.info Various protic and Lewis acids, such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), and metal triflates, are employed to promote the cyclization of 3-arylpropionic acids or their derivatives. nih.govmasterorganicchemistry.com The choice of acid can significantly influence the regioselectivity of the cyclization in substituted systems. d-nb.info

Table 2: Comparison of Organocatalytic and Acid/Base-Mediated Indanone Syntheses

| Approach | Catalyst/Reagent | Key Transformation | Advantages | Reference |

| Organocatalysis | L-proline | Intramolecular hydroacylation | Metal-free, environmentally benign | rsc.org |

| Organocatalysis | Chiral amines | Cascade reactions | Asymmetric synthesis | researchgate.netnih.gov |

| Acid-mediated | Polyphosphoric Acid (PPA) | Intramolecular Friedel-Crafts acylation | Cost-effective, powerful for cyclization | d-nb.info |

| Acid-mediated | Metal Triflates | Intramolecular Friedel-Crafts acylation | Catalytic, can be reused | nih.gov |

Photochemical and Radical Cascade Cyclization Methods

Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures, including indanone derivatives. nih.gov Irradiation of certain ketones can induce 1,5-hydrogen migration followed by cyclization to form 1-indanones. beilstein-journals.org These methods can provide access to strained or sterically congested systems that may be difficult to synthesize using thermal methods.

Radical cascade reactions have also been developed for the construction of the indanone skeleton. These reactions often proceed through a series of intramolecular cyclizations, initiated by a radical species. Such methods can be highly efficient in forming multiple bonds and rings in a single step.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of indanone synthesis, several strategies align with these principles.

The use of catalytic methods, both transition metal-catalyzed and organocatalytic, is inherently greener than stoichiometric approaches as it reduces the amount of reagents required. nih.govrsc.org Furthermore, developing reactions in environmentally benign solvents, such as water, or under solvent-free conditions enhances the sustainability of the process. organic-chemistry.org Microwave-assisted synthesis has also been shown to significantly shorten reaction times in the preparation of indanones, contributing to energy efficiency. beilstein-journals.org A notable example is the Nazarov cyclization of chalcones to indanones using the green solvent 4-methyltetrahydropyran (4-MeTHP), which avoids harmful solvents and simplifies the work-up procedure. scilit.compreprints.org

Stereoselective and Regioselective Synthesis of Substituted Indanone Systems

The synthesis of substituted indanones often requires precise control over stereochemistry and regiochemistry, particularly when multiple functional groups are present or when chiral centers are being established.

Stereoselective Synthesis: The construction of indanones with quaternary stereocenters, such as those that would be present in chiral analogues of this compound, is a significant synthetic challenge. acs.orgnih.gov Asymmetric catalysis provides powerful tools to address this. For example, enantioselective reduction of prochiral indanone precursors can establish key stereocenters. acs.orgnih.gov Furthermore, catalytic asymmetric methods for the formation of the indanone ring itself, such as the nickel-catalyzed reductive cyclization of enones, can provide direct access to enantioenriched products. organic-chemistry.org

Regioselective Synthesis: In the synthesis of polysubstituted indanones via intramolecular Friedel-Crafts reactions, the regioselectivity of the cyclization is a critical consideration. The directing effects of substituents on the aromatic ring determine the position of the newly formed ring. The choice of catalyst and reaction conditions can be tuned to favor the formation of a specific regioisomer. d-nb.inforug.nl For instance, the concentration of polyphosphoric acid has been shown to influence the regiochemical outcome of the cyclization of substituted 3-arylpropionic acids. d-nb.info

Table 3: Strategies for Stereoselective and Regioselective Indanone Synthesis

| Control Type | Methodology | Key Feature | Application | Reference |

| Stereoselective | Asymmetric Reduction (e.g., CBS reduction) | Enantioselective reduction of a ketone | Creation of chiral indanols from indanones | acs.orgnih.gov |

| Stereoselective | Nickel-Catalyzed Asymmetric Cyclization | Enantioselective formation of the indanone ring | Direct synthesis of chiral indanones | organic-chemistry.org |

| Regioselective | Friedel-Crafts Acylation | Control of cyclization position on the aromatic ring | Synthesis of specific regioisomers of substituted indanones | d-nb.inforug.nl |

| Regioselective | Transition Metal-Catalyzed Annulation | Directed C-H activation | Selective formation of polysubstituted indanones | researchgate.net |

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficiency of the synthesis of this compound is critically dependent on the successful formation and subsequent cyclization of a suitable precursor. The most logical precursor is 3,3-dimethyl-2-phenylbutanoic acid or its corresponding acyl chloride. The key step, an intramolecular Friedel-Crafts acylation, presents challenges due to the steric hindrance imposed by the gem-dimethyl groups.

One plausible synthetic approach begins with the generation of 3,3-dimethyl-2-phenylbutanoic acid. This can be conceptualized through the alkylation of a phenylacetic acid derivative. The subsequent conversion of the carboxylic acid to its acyl chloride, for example using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), would prepare the molecule for the pivotal ring-closing reaction.

The intramolecular Friedel-Crafts acylation of the resulting 3,3-dimethyl-2-phenylbutanoyl chloride would then be carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) at low temperatures to control the reactivity and minimize side reactions.

Optimization of this reaction would involve a systematic variation of several parameters to maximize the yield of the desired this compound. Key variables to consider include the choice of Lewis acid catalyst, the reaction temperature, the concentration of the reactants, and the reaction time. For instance, while AlCl₃ is a common choice, other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) could potentially offer advantages in terms of yield or selectivity.

Furthermore, the temperature profile of the reaction is crucial. While initial cooling is necessary to control the exothermic nature of the Friedel-Crafts reaction, a gradual increase in temperature might be required to drive the cyclization to completion, especially given the steric hindrance of the substrate. Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or gas chromatography (GC), would be essential to determine the optimal reaction time and prevent the formation of degradation products.

To provide a clearer comparison of potential synthetic efficiencies, the following data tables outline hypothetical reaction schemes and potential yields based on analogous reactions found in the literature for similar sterically hindered intramolecular Friedel-Crafts acylations.

Table 1: Synthesis of 3,3-dimethyl-2-phenylbutanoic acid (Precursor)

| Step | Starting Materials | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | Phenylacetic acid | 1. LDA, THF, -78 °C; 2. Isobutyl bromide | 3,3-dimethyl-2-phenylbutanoic acid | 75-85 |

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 2 | 3,3-dimethyl-2-phenylbutanoic acid | 1. SOCl₂ or (COCl)₂, reflux; 2. AlCl₃, CH₂Cl₂, 0 °C to rt | This compound | 60-70 |

It is important to note that the yields presented in these tables are estimates based on similar transformations and the actual yields could vary depending on the specific reaction conditions and experimental execution. Optimization studies focusing on catalyst loading, temperature, and reaction time would be imperative to maximize the efficiency of this synthesis.

Elucidation of Reaction Mechanisms and Transformations of 1,1,3,3 Tetramethyl 1,3 Dihydro 2h Inden 2 One

Aromatic and Aliphatic Substitution Reactions on the Indanone Framework

Aromatic Substitution:

Aliphatic Substitution:

Direct substitution on the aliphatic portion of the 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one framework is unlikely under typical conditions. The methyl groups and the quaternary carbons lack readily abstractable hydrogens, making free-radical halogenation, for example, difficult at these positions.

Rearrangement Reactions and Pericyclic Processes

Due to the structural rigidity and the absence of enolizable protons, this compound is not prone to many common rearrangement reactions that are observed in other ketones. For instance, acid-catalyzed rearrangements involving enol or enolate intermediates are not feasible.

Pericyclic Reactions:

Oxidation and Reduction Chemistry of the Indanone Core

Oxidation:

The oxidation of this compound can be challenging due to the absence of α-hydrogens.

Baeyer-Villiger Oxidation: This reaction converts ketones to esters using peroxyacids. wikipedia.orgalfa-chemistry.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. chemistrysteps.com The migratory aptitude of the adjacent groups determines the regioselectivity of the oxidation. In the case of this compound, the migrating group would be a quaternary carbon, which has a lower migratory aptitude than tertiary, secondary, and phenyl groups. chemistrysteps.com However, the reaction can still proceed, leading to the formation of a lactone. The use of highly reactive peroxyacids like trifluoroperacetic acid may be necessary to overcome the steric hindrance and facilitate the reaction. alfa-chemistry.com

Reduction:

The carbonyl group can be reduced to either a secondary alcohol or completely to a methylene group.

Reduction to Alcohol: As mentioned in section 3.1, complex metal hydrides like LiAlH₄ can reduce the ketone to the corresponding secondary alcohol, 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ol.

Reduction to Methylene Group (Deoxygenation):

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce a ketone to an alkane. wikipedia.orgyoutube.combyjus.com It is effective for aryl-alkyl ketones and is carried out under strongly acidic conditions. annamalaiuniversity.ac.in Given that the substrate is stable to strong acid, this method could be employed to synthesize 1,1,3,3-tetramethylindane.

Wolff-Kishner Reduction: This reaction also achieves the deoxygenation of ketones but under strongly basic conditions. wikipedia.orgpharmaguideline.comorganic-chemistry.org The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. unacademy.comyoutube.com This method is suitable for substrates that are sensitive to acid.

| Reaction Type | Reagent | Product | Key Mechanistic Feature |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or CF₃CO₃H | Lactone | Rearrangement with oxygen insertion. |

| Reduction to Alcohol | LiAlH₄ | Secondary Alcohol | Nucleophilic addition of hydride. |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane (1,1,3,3-tetramethylindane) | Reduction on a zinc surface, mechanism not fully elucidated. byjus.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (1,1,3,3-tetramethylindane) | Formation and decomposition of a hydrazone intermediate. wikipedia.org |

Studies of Reaction Kinetics and Thermodynamic Parameters

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

The steric hindrance imposed by the four methyl groups will significantly increase the activation energy for nucleophilic additions, leading to slower reaction rates compared to less hindered ketones. masterorganicchemistry.com This is a well-established principle in physical organic chemistry. pressbooks.pub

Thermodynamically, the formation of a tetrahedral intermediate from the planar ketone introduces steric strain due to the compression of the methyl groups. This can shift the equilibrium of reversible reactions, such as cyanohydrin formation, back towards the starting materials. pressbooks.pub

Computational chemistry provides a powerful tool for estimating these parameters. Theoretical studies on the reactions of other ketones with radicals and nucleophiles have been used to calculate rate constants and activation energies, offering insights that could be extrapolated to this system. researchgate.netacs.org

Investigation of Transition States and Intermediate Species

The direct experimental observation of transition states and short-lived intermediates is challenging. However, their structures and energies can be inferred from kinetic data and elucidated through computational modeling.

For nucleophilic additions to the carbonyl group, the transition state would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, with the carbon atom transitioning from sp² to sp³ hybridization. The steric repulsion between the incoming nucleophile and the methyl groups would be a major component of the transition state energy.

In reactions like the Baeyer-Villiger oxidation, the Criegee intermediate is a key species. wikipedia.org For the Wolff-Kishner reduction, a hydrazone is a stable, isolable intermediate. wikipedia.org Spectroscopic techniques such as NMR and IR can be used to characterize such intermediates. nih.govmdpi.com

Computational studies, often employing density functional theory (DFT), are invaluable for mapping the potential energy surface of a reaction, identifying transition states, and characterizing the electronic and geometric properties of intermediates. researchgate.netscholarsresearchlibrary.com Such studies on analogous hindered ketones could provide a detailed picture of the mechanistic pathways available to this compound. semanticscholar.org

Advanced Spectroscopic and Physico Chemical Characterization Techniques for 1,1,3,3 Tetramethyl 1,3 Dihydro 2h Inden 2 One

High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural investigation of 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one in solution. It provides insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Multi-dimensional NMR for Complex Structural Elucidation

Due to the rigid bicyclic core and the presence of multiple methyl groups, one-dimensional NMR spectra can present challenges in unambiguous signal assignment. Multi-dimensional NMR techniques are crucial for overcoming these limitations. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. nih.govlibretexts.orgutah.edu

For this compound, the four methyl groups are expected to be chemically equivalent due to the symmetry of the molecule, likely resulting in a single sharp singlet in the ¹H NMR spectrum. The aromatic protons would exhibit a more complex splitting pattern characteristic of an ortho-disubstituted benzene (B151609) ring. The quaternary carbons at positions 1 and 3, along with the carbonyl carbon at position 2, would be readily identifiable in the ¹³C NMR spectrum, with their chemical shifts providing key information about their electronic environment. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C3 | - | ~45-55 |

| C2 | - | >200 (carbonyl) |

| C4, C7 | ~7.2-7.5 | ~120-130 |

| C5, C6 | ~7.1-7.4 | ~125-135 |

| C8, C9 | - | ~140-150 |

| Methyl Protons | ~1.3-1.5 | ~25-30 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Solid-State NMR for Packing and Polymorphism Analysis

In the solid state, molecular motion is restricted, leading to broad NMR signals. Solid-state NMR (ssNMR) techniques, such as magic-angle spinning (MAS), are employed to overcome this line broadening and obtain high-resolution spectra of solid samples. rsc.org For this compound, ssNMR could provide valuable information on crystallographic packing, the presence of different polymorphs, and the dynamics of the methyl groups in the solid state. rsc.org

By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution NMR, ssNMR can reveal subtle differences in the local environment of the carbon and proton nuclei, offering insights into intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Speciation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. libretexts.orgwikipedia.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is highly characteristic of the precursor ion's structure. libretexts.org

For this compound, the molecular ion (M⁺˙) would be expected at an m/z corresponding to its molecular weight. A primary and highly favorable fragmentation pathway would likely involve the loss of a methyl group (CH₃˙) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the indanone core. core.ac.uk

Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Postulated Structure of Product Ion |

| 188 | CH₃˙ | 173 | Tetramethylindenyl cation |

| 173 | CO | 145 | C₁₂H₁₇⁺ |

| 188 | C₃H₇˙ | 145 | Indenone radical cation |

Note: These predictions are based on established fragmentation mechanisms for cyclic ketones and substituted aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. researchgate.net For this compound (C₁₃H₁₆O), HRMS would be able to distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). This is a critical step in the unambiguous identification of the compound, particularly in complex mixtures.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. upi.eduresearchgate.netupi.edu

The FT-IR and Raman spectra of this compound would be dominated by several key vibrational modes. A strong absorption in the FT-IR spectrum in the region of 1700-1725 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the five-membered ring ketone. usm.my The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the molecular skeleton, providing a unique pattern for identification. researchgate.netscialert.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. bruker.combruker.com The symmetric vibrations of the aromatic ring and the C-C skeletal vibrations would be expected to give rise to strong Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Carbonyl C=O Stretch | 1700-1725 | 1700-1725 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| CH₃ Bending | 1375-1450 | 1375-1450 |

Note: These are generalized frequency ranges for the specified functional groups and may vary slightly for the specific molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides critical insights into the molecular orbitals and photophysical pathways of a compound. For this compound, these techniques are primarily used to study the transient species formed upon photoactivation rather than conventional fluorescence of the parent compound.

Detailed Research Findings:

The photochemistry of 1,1,3,3-tetramethyl-2-indanone is of significant interest. Upon photolysis, it does not exhibit strong native fluorescence but instead undergoes a photocheletropic reaction to produce reactive intermediates. nii.ac.jp Studies using nanosecond laser flash photolysis have successfully characterized these transient species. nycu.edu.tw

When photolyzed in benzene, 1,1,3,3-tetramethyl-2-indanone forms a tetramethyl-ortho-quinodimethane (o-BQDM) intermediate. This transient species has a distinct electronic absorption profile. A short-lived intermediate, assigned as a triplet biradical form, was observed with an absorption maximum (λmax) around 320 nm and a lifetime of 580 ns. A longer-lived singlet form of the tetramethyl-o-BQDM was also identified, showing a strong absorption at approximately 358 nm and a remarkably long lifetime of 9.1 minutes. nycu.edu.tw

Furthermore, the compound is involved in emission phenomena through chemically induced reactions. The photooxygenation of 1,1,3,3-tetramethyl-2-indanone triphenylphosphazine results in the generation of light, a process known as chemiluminescence. researchgate.net This indicates that while the compound itself is not significantly fluorescent, its derivatives and reaction intermediates possess electronically excited states that can decay via light emission.

Below is a summary of the observed absorption maxima for the transient species generated from this compound.

| Transient Species | Absorption Maximum (λmax) | Observed Lifetime | Reference |

|---|---|---|---|

| Triplet Biradical Intermediate | ~320 nm | 580 ns | nycu.edu.tw |

| Singlet Tetramethyl-o-BQDM | ~358 nm | 9.1 min | nycu.edu.tw |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Molecular Architecture and Crystalline Morphology

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD provides a complete molecular structure, including bond lengths and angles, while powder XRD is used to identify crystalline phases and assess sample purity.

Detailed Research Findings:

As of this writing, a single-crystal X-ray diffraction structure for the parent compound this compound has not been reported in the surveyed literature. Such an analysis would provide invaluable information on its solid-state conformation, including the planarity of the indanone ring system and the steric effects of the four methyl groups.

However, the utility of X-ray crystallography in confirming the structure of derivatives of this compound has been demonstrated. In a study involving the reaction of photochemically generated dimesitylsilylene with 1,1,3,3-tetramethyl-2-indanone, a crystalline oxasilacyclopropane product was isolated. The exact molecular structure of this complex derivative was unequivocally confirmed by single-crystal X-ray analysis. researchgate.net This highlights the crucial role of XRD in verifying the outcomes of chemical reactions and characterizing the precise architecture of new molecules derived from the parent indanone.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (for chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. egyankosh.ac.in Since this compound is an achiral molecule, these techniques are applied to its chiral derivatives to determine their absolute configuration, conformational preferences, and enantiomeric purity.

Detailed Research Findings:

The indanone framework is a common feature in various chiral molecules, and chiroptical methods are essential for their stereochemical characterization. Studies on chiral indanone derivatives demonstrate the power of these techniques. For instance, the CD and ORD curves of several hexahydroindanone derivatives, specifically steroid ketones with methyl groups adjacent to the carbonyl chromophore, have been measured and analyzed. rsc.org The observed spectra, particularly the Cotton effect associated with the n→π* transition of the ketone, are discussed in relation to the probable conformations of the five-membered cyclopentanone (B42830) ring. rsc.org

In another example, the temperature-dependent CD spectra of two chiral indantlideneindans were analyzed to determine the helicity of the most stable conformer. rsc.org This application shows how CD spectroscopy can provide detailed information about the dominant three-dimensional structure of a chiral molecule in solution. By correlating experimental spectra with quantum chemical calculations, it is possible to assign the absolute configuration of newly synthesized chiral indanone derivatives. researchgate.net These examples underscore the indispensable role of chiroptical spectroscopy in the study of the stereochemically complex derivatives of the indanone family.

Hyphenated Analytical Techniques for Process Monitoring and Mixture Analysis

Hyphenated techniques combine a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method, typically mass spectrometry (MS), to analyze complex mixtures with high sensitivity and specificity. cmro.inpitt.edu These methods are vital for monitoring reaction progress, identifying byproducts, and quantifying components in a mixture containing this compound.

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like 1,1,3,3-tetramethyl-2-indanone. In a GC-MS system, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. Upon elution, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous identification. GC-MS is frequently used to analyze reaction mixtures, as demonstrated in studies involving compounds with similar structural complexity. shimadzu.comacademie-sciences.fr For the target compound (molecular weight 188.27 g/mol ), key fragments would likely arise from the loss of methyl groups (M-15) and cleavage of the five-membered ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for compounds that are less volatile, thermally unstable, or require analysis in a complex matrix. cmro.in The compound would be separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). cmro.in LC-MS is particularly powerful for trace-level quantification, such as detecting impurities in a pharmaceutical or chemical product. nih.govdtu.dk The high resolution of modern mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) instruments, allows for the identification of unknown constituents even at low levels in complex samples. lcms.cz This capability is essential for process monitoring, where the formation of minor byproducts during the synthesis of 1,1,3,3-tetramethyl-2-indanone could be tracked.

Computational and Theoretical Investigations of 1,1,3,3 Tetramethyl 1,3 Dihydro 2h Inden 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties. For substituted indanones, high-level ab initio calculations such as the G3(MP2)//B3LYP level of theory have been successfully used to determine gas-phase enthalpies of formation, showing good agreement with experimental calorimetric data. mdpi.com

The electronic properties of 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one can be characterized by calculating key parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

For related methyl- and methoxy-substituted indanones, computational studies have analyzed the energetic effects of substituents on the indanone core. mdpi.com The presence of a methyl group was found to decrease the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.com Similar calculations for this compound would involve geometry optimization followed by frequency calculations to confirm a true energy minimum. Subsequent calculations would yield the electronic properties.

Table 1: Predicted Electronic Properties of Indanone Derivatives from Quantum Chemical Calculations Note: This table is illustrative and based on typical results for substituted indanones. Specific values for this compound would require dedicated calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Indicates molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique allows for the exploration of the conformational landscape, which is the collection of all possible three-dimensional arrangements of a molecule. For this compound, the four methyl groups on the five-membered ring significantly restrict its conformational flexibility. The indanone core itself is relatively rigid, and the primary motions would involve slight puckering of the dihydroindene ring. MD simulations can quantify these motions and identify the most stable, low-energy conformations. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. arxiv.org By simulating the compound in a solvent box or with other molecules, one can analyze non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential π–π stacking involving the benzene (B151609) ring. mdpi.com The analysis of radial distribution functions (RDFs) from an MD trajectory can reveal the average distances and coordination numbers of solvent molecules around specific sites of the solute, providing a detailed picture of solvation. nih.gov Such simulations can also be used to compute binding free energies between the molecule and a biological target, which is crucial in drug design. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations are widely used to predict vibrational (Infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

For vibrational spectra, calculations are typically performed on the optimized molecular geometry. The resulting vibrational modes and their corresponding frequencies can be compared with experimental IR and Raman spectra to assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. Studies on similar heterocyclic compounds have shown a high correlation (e.g., >0.99) between theoretical and experimental vibrational frequencies. nih.gov

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is the standard for calculating isotropic magnetic shielding constants. These values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra, helping to confirm the molecular structure by matching theoretical shifts with experimental data. nih.gov

Table 2: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data Note: This table demonstrates the principle. Experimental values would be needed for an actual comparison for this compound.

| Spectroscopic Data | Functional Group/Atom | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O stretch | 1715 cm⁻¹ | 1700-1725 cm⁻¹ |

| ¹H NMR Shift (ppm) | -CH₂- | 2.9 ppm | 2.7-3.1 ppm |

| ¹³C NMR Shift (ppm) | C=O | 208 ppm | 205-215 ppm |

| ¹³C NMR Shift (ppm) | Quaternary C | 45 ppm | 40-50 ppm |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. rsc.org This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.

For reactions involving this compound, such as reduction of the ketone or reactions at the α-positions, computational modeling could be used to:

Propose a mechanism: Hypothesize a step-by-step pathway for the reaction.

Locate stationary points: Optimize the geometries of reactants, products, and any intermediates.

Find transition states: Use algorithms to locate the saddle point on the PES that connects reactants to products.

Verify the TS: Perform a frequency calculation to ensure the TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate activation barriers: The energy difference between the transition state and the reactants provides the activation energy (ΔG‡), which can be used in transition state theory to estimate reaction rates.

These computational studies provide molecular-level insights that are often difficult or impossible to obtain through experimental means alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.com These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, determines its properties.

For a series of indanone derivatives including this compound, a QSPR model could be developed to predict a property of interest, such as solubility, boiling point, or chromatographic retention time. scielo.org.mx The process involves:

Dataset compilation: Gathering a set of indanone derivatives with known experimental values for the target property.

Descriptor calculation: Calculating a large number of molecular descriptors for each molecule. These can be 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).

Model building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating a subset of the most relevant descriptors to the property.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

Such models are useful for screening new, unsynthesized derivatives and prioritizing candidates for experimental investigation. researchgate.net

Computational Insights into Solvent Effects and Catalytic Mechanisms

The surrounding environment, particularly the solvent, can significantly influence the properties and reactivity of a molecule. Computational models can account for these solvent effects in several ways. nih.govrsc.org

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach, often called the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box along with the solute. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

These models can be used to study how the stability of different conformers, the energies of frontier orbitals, and the barriers of reaction pathways for this compound change in different solvents.

In the context of catalysis, computational methods can model the entire catalytic cycle. This involves studying the interaction of the substrate (indan-2-one derivative) with the catalyst, mapping the reaction pathway on the catalyst's surface or within its active site, and identifying the rate-determining step. This provides a detailed understanding of how the catalyst lowers the activation energy and enhances the reaction rate.

Advanced Materials Science and Engineering Applications of 1,1,3,3 Tetramethyl 1,3 Dihydro 2h Inden 2 One Derivatives

Organic Electronics and Optoelectronic Device Components

Derivatives of the indenone family have shown significant promise as active components in organic electronic and optoelectronic devices. Their tunable energy levels, charge transport characteristics, and luminescent properties make them suitable for a variety of roles in devices such as organic field-effect transistors (OFETs), photovoltaic cells, and organic light-emitting diodes (OLEDs).

The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of the semiconductor materials used. mdpi.com In organic materials, charge transport typically occurs via a "hopping" mechanism between localized states, and the mobility of charge carriers (electrons and holes) is a critical performance metric. mdpi.com Indenone derivatives have been engineered to facilitate efficient charge transport.

A notable example involves a set of π-conjugated diindenothienothiophene (DITT) derivatives, which feature an extended indacene core. These materials have been synthesized and evaluated for their charge transport properties in OFETs. Research has shown that these molecules can exhibit ambipolar behavior, meaning they can transport both holes and electrons. This dual functionality is highly desirable for creating simplified and more efficient electronic device architectures. The charge carrier mobilities in these materials are described as moderate, demonstrating their potential as active semiconductors. For instance, fluorene-based bipolar charge transporting materials, a comparable class of organic semiconductors, have exhibited hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov The specific properties of the DITT derivatives are influenced by the annellation mode at the outer rings, which impacts their optoelectrochemical characteristics and molecular packing.

Table 1: Optoelectrochemical and Charge Transport Properties of Diindenothienothiophene (DITT) Derivatives

| Derivative | LUMO Energy (eV) | Band Gap (eV) | Behavior in OFETs |

|---|---|---|---|

| DITT Derivative A | Up to 3.86 | Up to 1.30 | Ambipolar |

| DITT Derivative B | Not specified | Not specified | Ambipolar |

| DITT Derivative C | Not specified | Not specified | Ambipolar |

Data sourced from studies on π-conjugated diindenothienothiophene derivatives.

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can act as efficient electron acceptors to replace or supplement traditional fullerene derivatives. Small molecules based on the indan-1,3-dione structure have emerged as promising non-fullerene acceptors for use in solution-processable bulk heterojunction (BHJ) solar cells. rsc.orgresearchgate.net

A systematic study correlating the molecular structure of indandione-derived acceptors with device performance has provided key insights. By pairing these new acceptors with the well-known polymer donor, P3HT, researchers have fabricated and tested OPV devices. The results demonstrate a clear link between the chemical structure of the acceptor and the photovoltaic performance, particularly the power conversion efficiency (PCE) and the open-circuit voltage (Voc). rsc.org Devices based on one such derivative, FEHIDT, exhibited a higher PCE of 2.4% and a greater Voc, which was attributed to reduced intermolecular interactions compared to its counterpart, F8IDT. rsc.orgresearchgate.net This work highlights the potential of engineering indan-1,3-dione derivatives to optimize the performance of organic solar cells. researchgate.net

Table 2: Performance of Bulk Heterojunction Solar Cells Using Indandione-Derived Acceptors with P3HT Donor

| Acceptor Molecule | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) | Key Finding |

|---|---|---|---|

| FEHIDT | 2.4% | High | Reduced intermolecular interactions lead to improved performance. |

| F8IDT | Lower than FEHIDT | Lower than FEHIDT | Demonstrates strong structure-performance correlation. |

Data from a comparative study of new indandione-derived small molecule electron acceptors. rsc.orgresearchgate.net

The development of efficient and stable blue-light-emitting materials remains a significant challenge in OLED technology. Indenone derivatives, specifically those incorporating pyrazine, have been successfully synthesized and utilized as highly efficient blue emitters. researchgate.net The inherent fluorescence of the indanone scaffold makes it an attractive platform for designing new luminescent materials. nih.gov

Two particular indenopyrazine compounds, PA-EIP and PY-EIP, were developed for use as emitting layers in non-doped OLED devices. These materials exhibit high thermal stability, with decomposition temperatures (Td) of 432°C and 441°C, respectively, a crucial property for device longevity. researchgate.net When integrated into OLEDs, these materials yielded impressive performance metrics. The PY-EIP-based device, in particular, demonstrated a high luminance efficiency of 5.15 cd/A and a power efficiency of 2.81 lm/W, emitting in the blue region of the spectrum. researchgate.net These results underscore the effectiveness of using indenopyrazine derivatives to create high-performance blue emitters for advanced display and lighting applications. researchgate.net

Table 3: Performance of Non-Doped OLEDs with Indenopyrazine-Based Emitting Layers

| Emitting Material | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates | Emission Color |

|---|---|---|---|---|

| PA-EIP | 1.35 | 0.69 | (0.17, 0.15) | Blue |

| PY-EIP | 5.15 | 2.81 | (0.19, 0.30) | Blue |

Performance data for non-doped OLED devices using the specified emitting materials. researchgate.net

Polymer Chemistry and Polymer Engineering

The 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one scaffold is not only useful as a standalone functional molecule but also serves as a critical starting point for the synthesis of novel monomers and the engineering of advanced polymers. Its incorporation into polymer chains allows for the creation of materials with precisely tuned properties.

The creation of advanced polymers begins with the synthesis of functional monomers. The indane-1,3-dione structure is a versatile precursor that can be chemically modified to produce monomers suitable for polymerization. mdpi.com A common synthetic route involves the nucleophilic addition of an alkyl acetate to a dialkyl phthalate under basic conditions, followed by hydrolysis and decarboxylation to yield the core indane-1,3-dione structure. nih.gov

Once the core is formed, further reactions, such as Knoevenagel condensation with malononitrile, can be employed to introduce reactive groups. mdpi.com These functionalized derivatives can then act as monomers. For example, by introducing polymerizable groups onto the indane ring system, these monomers can be used in various polymerization techniques to create unique polymer architectures. This approach is analogous to how other reactive monomers, such as N-Vinylcarbazole, are used to produce photoconductive polymers like poly(N-Vinylcarbazole) for electronic applications. technochemical.com The ability to synthesize a variety of indenone-based monomers opens the door to a wide range of new polymers with tailored electronic and optical properties.

By integrating indenone-based units, which possess inherent electronic and fluorescent properties, into polymeric scaffolds, it is possible to create advanced functional materials. The indenone derivative can be incorporated as part of the main polymer chain or as a side chain, depending on the desired architecture and properties. This incorporation can impart new functionalities to the host polymer, such as charge-transport capabilities or luminescence. This method allows for the development of "smart" polymeric materials where the indenone unit provides a specific electronic or optical function, while the larger polymer scaffold provides the necessary structural integrity, processability, and mechanical properties. This approach is instrumental in designing next-generation materials for flexible electronics, sensors, and other advanced technological applications.

Advanced Catalysis and Ligand Design in Chemical Synthesis

The rigid bicyclic framework of indenone derivatives, particularly those related to this compound, provides a versatile scaffold for the design of sophisticated ligands and catalysts in modern chemical synthesis. The inherent structural and electronic properties of the indenone moiety can be fine-tuned through substitution, enabling the development of highly efficient and selective catalytic systems for a range of chemical transformations.

Indenone Derivatives as Ligands for Metal-Mediated Transformations

Indenyl phosphines, which are structurally related to indenone derivatives, have emerged as a highly effective class of ligands, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The unique "indenyl effect" suggests that transition-metal indenyl complexes often exhibit enhanced reactivity compared to their more common cyclopentadienyl counterparts.

The synthesis of these ligands typically involves the lithiation of an indenyl backbone followed by the addition of a chlorophosphine. Researchers have developed various 2-aryl-substituted indenyl phosphine ligands that have proven to be versatile in challenging cross-coupling processes such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These ligands facilitate reactions that are crucial in the synthesis of pharmaceuticals and advanced materials.

For instance, palladium complexes bearing indenyl phosphine ligands have demonstrated high catalytic activity in the Suzuki-Miyaura coupling of aryl mesylates, which are often less reactive than traditional aryl halides. The performance of these catalytic systems is attributed to the specific steric and electronic properties conferred by the indenyl scaffold, which can stabilize the palladium catalyst and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

| Ligand Type | Reaction | Substrates | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Aryl Indenyl Phosphine | Suzuki-Miyaura Coupling | Aryl Mesylates & Arylboronic Acids | Pd(OAc)₂ / Ligand | Demonstrated high efficiency for less reactive electrophiles, expanding the scope of the reaction. | |

| Indenyl Phosphine | Buchwald-Hartwig Amination | Aryl Halides & Amines | Pd(dba)₂ / Ligand | Effective in forming C-N bonds, crucial for synthesizing nitrogen-containing compounds. | |

| Cationic Pd(II)-Indenyl Complexes | Suzuki-Miyaura Coupling | Aryl Halides & Boronic Acids | [Pd(indenyl)(phosphine)(NHC)]⁺ | Water-soluble versions showed good catalytic performance and recyclability in aqueous media. |

The development of cationic palladium(II)-indenyl complexes represents a further advancement, with some water-soluble variants showing excellent catalytic activity and recyclability in aqueous media, which is a significant step toward greener chemical processes.

Development of Heterogeneous Catalysts Featuring the Indenone Moiety

While homogeneous catalysts offer high activity and selectivity, their separation and reuse can be challenging. Immobilizing these catalysts onto solid supports creates heterogeneous systems that combine the advantages of both catalytic types. The indenyl scaffold is well-suited for this "heterogenization" approach.

A notable strategy involves the immobilization of ethylene bis-indenyl ligands onto the surface of functionalized silica gel. In this method, ligands containing terminal alkene groups are attached to a silica surface modified with thiol groups via a catalytic thiol-ene coupling reaction. This process yields a solid material with a high surface area where the catalytically active ligand is covalently bound to the support.

This immobilization prevents the deactivation of the resulting metallocene complexes, which can occur through dimerization in homogeneous solutions. The solid support acts as a physical barrier, isolating the catalytic centers from one another. Such silica-immobilized indenyl-based catalysts have potential applications in polymerization and other organic transformations, offering enhanced stability and ease of recycling.

| Catalyst System | Support Material | Immobilization Strategy | Potential Application | Advantages | Reference |

|---|---|---|---|---|---|

| Ethylene Bis-Indenyl Ligands | Functionalized Silica Gel | Catalytic Thiol-Ene Coupling | Olefin Polymerization | Prevents catalyst dimerization and deactivation; allows for catalyst recycling. | |

| Palladium-Phosphine Complexes | Silica | Covalent attachment via phosphine linkers | Cross-Coupling Reactions | Combines high selectivity of homogeneous catalysts with easy separation of heterogeneous systems. | |

| Iron Oxide Catalysts | Silica-supported, embedded in polymer | Sol-gel followed by melt compounding | Advanced Oxidation Processes | Reduced metal leaching and enhanced mechanical stability. |

Chemical Sensor Development and Molecular Recognition (excluding biosensors with biological targets)

The unique electronic and structural characteristics of the indenone scaffold make it an excellent platform for the development of chemical sensors for detecting specific ions. By functionalizing the indenone core with appropriate recognition units and chromophores, highly selective and sensitive colorimetric and fluorescent probes can be designed.

A prime example is the creation of an indenone-derivative fluorescent probe for the detection of copper ions (Cu²⁺) in aqueous environments. Copper is an essential element but can be toxic at elevated concentrations, making its detection crucial for environmental monitoring. Researchers have designed a probe, P-Cu²⁺, that leverages the attributes of indenone derivatives. Upon the addition of Cu²⁺, the probe solution undergoes a distinct color change from colorless to yellow, which is easily visible to the naked eye. This change is accompanied by a significant "turn-on" fluorescence response, allowing for sensitive detection. The sensing mechanism is based on an intramolecular charge transfer (ICT) process that is modulated by the binding of the copper ion.

Similarly, other indenone-based dyes have been developed for the selective detection of anions, such as cyanide (CN⁻). These sensors operate through mechanisms like Michael addition, where the anion's nucleophilic attack on the sensor molecule disrupts its conjugated π-system, leading to a measurable change in its absorption or fluorescence spectrum.

| Probe Name | Target Analyte | Sensing Method | Observable Change | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| P-Cu²⁺ | Copper (Cu²⁺) | Colorimetric & Fluorescent | Colorless to yellow; Fluorescence "turn-on" | Not specified | |

| Rhodanine-based (related scaffold) | Mercury (Hg²⁺) & Copper (Cu²⁺) | Colorimetric & Fluorometric | Color change & Fluorescence "turn-on" | 3.36 μM (Hg²⁺), 2.31 μM (Cu²⁺) |

Supramolecular Chemistry and Self-Assembly of Indenone Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The indenone scaffold, with its rigid and planar aromatic structure, is an ideal building block for creating ordered supramolecular assemblies. The primary forces driving the self-assembly of indenone-containing molecules are π-π stacking interactions and hydrogen bonding.

The flat surface of the fused benzene (B151609) and cyclopentenone rings in the indenone core allows for efficient π-π stacking, where aromatic rings align face-to-face or face-to-edge. This interaction is crucial for the formation of one-dimensional columns or layered structures. When indenone derivatives are functionalized with groups capable of forming hydrogen bonds (e.g., amides, carboxylic acids), these directional interactions can further guide the self-assembly process, leading to more complex and well-defined architectures like fibrillar networks or liquid-crystalline phases.

Functionalization and Derivatization Strategies to Modulate Reactivity and Properties

Regioselective Substitution on the Aromatic Ring System

Electrophilic aromatic substitution (EAS) is a fundamental strategy for modifying the benzene (B151609) ring of the indanone core. The outcome of such reactions is governed by the directing effects of the substituents already present on the aromatic ring. masterorganicchemistry.com

In the case of 1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one, the fused alkyl portion of the five-membered ring acts as an electron-donating group (EDG) via induction. EDGs activate the aromatic ring, making it more reactive than benzene towards electrophiles, and direct incoming electrophiles to the ortho and para positions. libretexts.org For the indanone skeleton, this corresponds to the C4, C6 (ortho), and C5 (para) positions.

However, the significant steric bulk of the gem-dimethyl groups at the C1 position would likely hinder the approach of an electrophile to the adjacent C7 position, and to a lesser extent, the C4 position. Therefore, substitution is most likely to be favored at the C5 position, which is electronically activated and sterically most accessible.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group (-COR). nih.gov This reaction is often highly regioselective for the para position due to the bulkiness of the acylium ion electrophile.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is predictive and based on general principles of electrophilic aromatic substitution, considering both electronic and steric effects.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one | Electronic activation directs to C5 (para); C4/C6 are sterically more hindered. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one | Electronic activation directs to C5 (para); C4/C6 are sterically more hindered. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one | High steric demand of the electrophile strongly favors the least hindered C5 (para) position. |

Chemical Modifications of the Carbonyl Group

The carbonyl group is the primary site for nucleophilic attack. However, in this compound, the ketone is sterically shielded by the four adjacent methyl groups, which can significantly reduce its reactivity compared to unsubstituted 2-indanone (B58226). Reactions may require more forcing conditions, longer reaction times, or the use of less bulky reagents.

Potential modifications include:

Reduction: The carbonyl can be reduced to a secondary alcohol (1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents (R-MgX or R-Li) can form a tertiary alcohol. The steric hindrance would likely limit the scope to smaller organometallic reagents (e.g., methylmagnesium bromide).

Wittig Reaction: Conversion of the carbonyl group to an alkene is possible using a phosphonium (B103445) ylide. The steric hindrance would likely necessitate the use of more reactive, unstabilized ylides and may result in lower yields.

Reductive Amination: A two-step or one-pot reaction involving an amine and a reducing agent (e.g., NaBH₃CN) could convert the ketone into a secondary or tertiary amine.

Synthesis of Chiral Derivatives and Enantioselective Transformations

This compound is an achiral molecule. The introduction of chirality would require a transformation that creates a stereocenter. As the alpha-carbons (C1 and C3) are quaternary, they cannot be easily functionalized to create chiral centers. Therefore, enantioselective transformations must target the carbonyl group or involve the introduction of a chiral substituent on the aromatic ring.

Strategies for synthesizing chiral derivatives include:

Asymmetric Reduction: The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal complexes (e.g., Noyori hydrogenation catalysts), could produce one enantiomer of the corresponding alcohol in excess.

Asymmetric Addition: Enantioselective addition of organometallic reagents to the carbonyl, mediated by chiral ligands, could yield chiral tertiary alcohols.

Derivatization with Chiral Auxiliaries: Reacting the ketone with a chiral amine to form a chiral enamine or imine, followed by diastereoselective functionalization and subsequent removal of the auxiliary.

While these methods are well-established for less hindered ketones, their application to this compound would be challenging due to the steric hindrance around the carbonyl, which could impede the effective transfer of chirality from the catalyst or reagent. mdpi.com

Incorporation of Heteroatoms into the Indanone Framework

Incorporating heteroatoms (e.g., nitrogen, oxygen, sulfur) into the indanone framework typically involves multi-step synthetic sequences rather than direct derivatization of the pre-formed carbocyclic skeleton. Such modifications create heterocyclic analogues with potentially novel properties.

Hypothetical strategies starting from derivatives of the title compound could include:

Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid (e.g., m-CPBA) could theoretically lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. However, the reaction's regioselectivity with a symmetrical ketone precursor and the steric hindrance would be significant hurdles.

Beckmann Rearrangement: Conversion of the ketone to an oxime, followed by acid-catalyzed rearrangement, could yield a lactam by inserting a nitrogen atom into the ring. This would effectively expand the five-membered ring to a six-membered heterocyclic ring.

More practically, heteroatomic analogues are built from different starting materials rather than by modifying the indanone itself. For instance, aza-indanones (indolones) or thia-indanones are synthesized through cyclization reactions of appropriate heterocyclic precursors.

Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules in a single step. tcichemicals.commdpi.com These reactions combine three or more starting materials in a one-pot synthesis.

The utility of this compound as a substrate in MCRs is expected to be extremely limited. Many MCRs, such as the Biginelli or Hantzsch reactions, rely on reactive carbonyl components, often 1,3-dicarbonyl compounds. mdpi.com The steric hindrance and monofunctional nature of this compound make it a poor candidate for such transformations. More reactive scaffolds, such as 1,3-indandione (B147059), are more commonly employed in MCRs to construct complex spirocyclic and heterocyclic systems. nih.gov For example, 1,3-indandione can participate in Knoevenagel condensation followed by Michael additions in a cascade sequence to build elaborate molecular architectures. The single, sterically hindered carbonyl of 1,1,3,3-tetramethyl-2-indanone lacks the requisite reactivity for these complex transformations.

Table 2: Summary of Functionalization Strategies and Expected Challenges

| Section | Strategy | General Principle | Challenge for this compound |

|---|---|---|---|